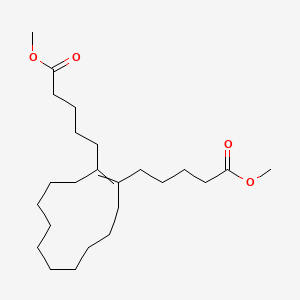
2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis due to their stability and reactivity. This particular compound features two alkyl substituents, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane typically involves the reaction of a suitable dithiol with an appropriate alkylating agent. One common method is the reaction of 1,3-propanedithiol with 3-methylbut-2-en-1-yl and 2-methylprop-1-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dithiol.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides, amines, or thiolates can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding dithiol.
Substitution: Various substituted dithianes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Potential use in the development of biologically active molecules.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane depends on its specific application. In organic synthesis, it acts as a protecting group for carbonyl compounds by forming stable dithiane derivatives. The sulfur atoms in the dithiane ring can coordinate with metal catalysts, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: The parent compound without alkyl substituents.
2-Methyl-1,3-dithiane: A similar compound with a single methyl substituent.
2,2-Dimethyl-1,3-dithiane: A compound with two methyl substituents at the 2-position.
Uniqueness
2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane is unique due to the presence of two different alkyl substituents, which can influence its reactivity and potential applications. The specific arrangement of these substituents can lead to distinct chemical properties compared to other dithiane derivatives.
Propriétés
Numéro CAS |
63426-14-2 |
|---|---|
Formule moléculaire |
C13H22S2 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
2-(3-methylbut-2-enyl)-2-(2-methylprop-1-enyl)-1,3-dithiane |
InChI |
InChI=1S/C13H22S2/c1-11(2)6-7-13(10-12(3)4)14-8-5-9-15-13/h6,10H,5,7-9H2,1-4H3 |
Clé InChI |
VOOGBLITXVBJPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1(SCCCS1)C=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


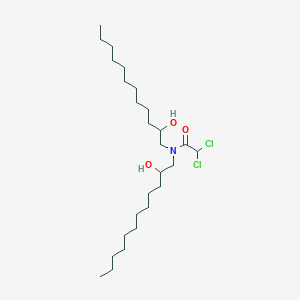
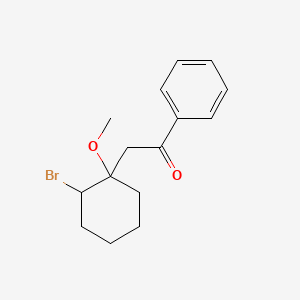
![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)
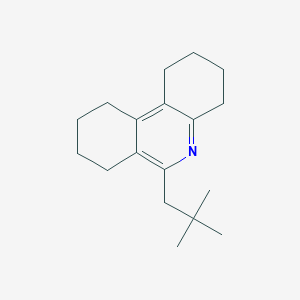

![N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14515690.png)
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)
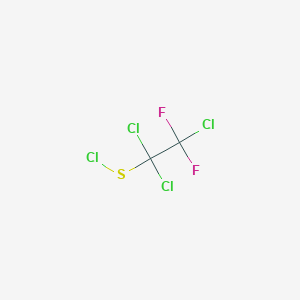
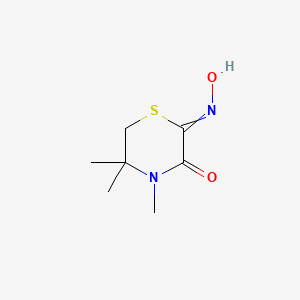
![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)


